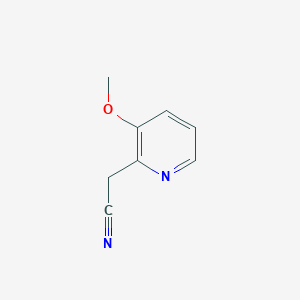

2-(3-Methoxypyridin-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

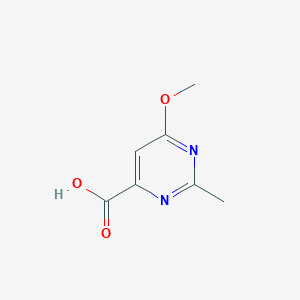

2-(3-Methoxypyridin-2-yl)acetonitrile is a chemical compound that is part of a broader class of organic molecules known as pyridine derivatives. These compounds are characterized by the presence of a pyridine ring—a six-membered aromatic ring with one nitrogen atom—and various substituents that modify their chemical behavior and properties.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, the electrochemical oxidation of dihydropyridines in acetonitrile has been shown to be a convenient route to synthesize related pyridinium compounds, as demonstrated in the preparation of 3,5-dicyano-1,2,4,6-tetramethylpyridinium . Similarly, the synthesis of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile involves a ring closure of the corresponding amide using the Bischler-Napieralski method . These methods highlight the versatility of electrochemical and cyclization reactions in synthesizing complex pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray diffraction, and its features were further studied by IR, NMR, and electronic spectroscopy . X-ray crystallography was also employed to confirm the structure of 2-(aryldiazenyl)pyrrolo[2,1-a]isoquinoline derivatives .

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions. The electrochemical reduction of pyridinium compounds can yield dimeric products , while reactions with alpha-oxohydrazonoyl halides can lead to the formation of various heterocyclic compounds . The reactivity of these compounds is influenced by their substituents, which can facilitate the formation of diverse structures through different reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the absorption and fluorescence properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing maximum absorption at 290 nm and fluorescence at 480 nm . The solvent effects on these properties were also studied, indicating the importance of the environment on the behavior of these compounds.

Aplicaciones Científicas De Investigación

1. Organic Synthesis Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . This research is part of the effort to prepare libraries of novel heterocyclic compounds with potential biological activities .

3. Use as an Organic Solvent Acetonitrile is commonly used as an organic solvent due to its high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

4. Cyanomethylation Acetonitrile can be used as an important synthon in many types of organic reactions, including cyanomethylation . The methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO, meaning that acetonitrile can be deprotonated to form a nucleophile .

5. Formation of Tetrasubstituted Olefins Acetonitrile can be used in the formation of tetrasubstituted olefins . The nitrogen with lone pair electrons can also act as a nucleophile .

6. Amidation Acetonitrile can be used in amidation reactions . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals, which can be used in amidation .

3. Use as an Organic Solvent Acetonitrile is commonly used as an organic solvent due to its high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

4. Cyanomethylation Acetonitrile can be used as an important synthon in many types of organic reactions, including cyanomethylation . The methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO, meaning that acetonitrile can be deprotonated to form a nucleophile .

5. Formation of Tetrasubstituted Olefins Acetonitrile can be used in the formation of tetrasubstituted olefins . The nitrogen with lone pair electrons can also act as a nucleophile .

6. Amidation Acetonitrile can be used in amidation reactions . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals, which can be used in amidation .

Safety And Hazards

The safety information for “2-(3-Methoxypyridin-2-yl)acetonitrile” includes several hazard statements: H301, H311, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-(3-methoxypyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9/h2-3,6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYATSHMGUIGBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611451 |

Source

|

| Record name | (3-Methoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypyridin-2-yl)acetonitrile | |

CAS RN |

149489-09-8 |

Source

|

| Record name | (3-Methoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)